molecular formula C23H33N3O2S B2730857 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 892743-33-8

2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2730857
CAS No.: 892743-33-8
M. Wt: 415.6
InChI Key: RQZYLFTYVNLULM-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1H-indole core substituted at the 3-position with a sulfanyl-linked 2-oxo-2-(piperidin-1-yl)ethyl group. The indole scaffold is pharmacologically significant due to its prevalence in bioactive molecules, while the piperidinyl and sulfanyl groups may contribute to receptor binding or enzyme inhibition properties.

Properties

IUPAC Name

2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2S/c1-17(2)26(18(3)4)22(27)15-25-14-21(19-10-6-7-11-20(19)25)29-16-23(28)24-12-8-5-9-13-24/h6-7,10-11,14,17-18H,5,8-9,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYLFTYVNLULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the piperidine moiety, and the creation of the thioether linkage. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide exhibit significant anticancer properties. Key findings include:

  • Mechanisms of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression. Preliminary studies suggest it could inhibit pathways associated with tumor growth by modulating signaling pathways related to cell proliferation and survival .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies have shown that related indole derivatives can activate caspases, which are crucial for the execution of apoptosis .
  • Antioxidant Activity : The sulfur atom within the compound's structure may provide antioxidant properties, potentially protecting cells from oxidative stress that can lead to cancer progression.

Other Biological Activities

In addition to its anticancer potential, this compound may have applications in other areas:

  • Antiviral Properties : Emerging research suggests that related indole compounds exhibit antiviral activity against various pathogens. This could position this compound as a candidate for further investigation in antiviral drug development .

Several studies have documented the biological evaluation of similar compounds:

  • Cytotoxicity Studies : A study evaluated a series of indole derivatives for their cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7). The findings indicated potent anti-proliferative activity, suggesting that structural modifications could enhance efficacy against specific types of cancer .
  • Molecular Docking Studies : Computational studies have been employed to predict the interaction between this compound and its biological targets. Such studies help elucidate the binding affinity and mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, synthesis pathways, and inferred bioactivities.

Table 1: Structural and Functional Comparison

Compound Name/Structure Molecular Weight Key Functional Groups Inferred Bioactivity
Target Compound: 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide ~455.6* Indole, sulfanyl, piperidinyl, isopropyl Potential enzyme inhibition
BA99876: 2-(3-{[(4-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide 512.62 Indole, sulfonyl, acetamidophenyl Unknown (structural analog)
3-Oxo-3-piperidin-1-yl-propionitrile (3b) 152.19 Piperidinyl, cyano, ketone Antimicrobial screening candidate
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide 403.47 Oxadiazole, thiazole, sulfanyl Anticancer/antibacterial target
N,N-Bis(2-thienylmethyl)acetamide derivatives (e.g., 7-22, 7-25) ~450–500 Thienylmethyl, sulfamoyl/amino CNS or receptor-binding studies

*Calculated based on formula C24H33N3O2S.

Key Comparisons :

Core Scaffold :

  • The target compound shares the indole core with BA99876 , but BA99876 replaces the sulfanyl-piperidinyl group with a sulfonyl-linked acetamidophenyl moiety. This substitution likely alters solubility and target selectivity.
  • Compared to oxadiazole-thiazole hybrids , the indole-piperidinyl system may favor interactions with hydrophobic enzyme pockets or neurotransmitter receptors.

Functional Group Impact: The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO2-) in BA99875. Sulfanyl groups are more nucleophilic and may enhance redox-mediated bioactivities, while sulfonyl groups improve metabolic stability .

Synthetic Pathways: The target compound’s synthesis likely involves coupling of 3-mercaptoindole with 2-oxo-2-(piperidin-1-yl)ethyl halides, followed by N,N-bis(isopropyl)acetylation. This mirrors methods for cyano-acetamide derivatives in (e.g., 3b) but differs from oxadiazole-thiazole conjugates requiring hydrazine and CS2/KOH-mediated cyclization .

Indole-sulfanyl derivatives are implicated in kinase or protease inhibition, as seen in structurally related anticancer agents .

Research Findings and Limitations

  • Evidence Gaps : Direct comparative bioactivity data for the target compound are scarce. Most inferences derive from structural analogs (e.g., indole-based acetamides , piperidinyl derivatives ).
  • Contradictions : While sulfanyl groups may enhance reactivity, they could also increase susceptibility to metabolic degradation compared to sulfonyl or oxadiazole groups .
  • Synthesis Challenges: The multi-step synthesis of the target compound (similar to BA99876 ) may limit yield scalability compared to simpler cyano-acetamide derivatives .

Biological Activity

The compound 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide is an organic molecule with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.442 g/mol
  • CAS Number : 6131-65-3
  • Density : 1.44 g/cm³
  • Boiling Point : 623.9 °C

The compound features a piperidine moiety and a sulfenamide group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states.
  • Antibacterial Activity : Studies indicate that derivatives of piperidine exhibit moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
  • Antiproliferative Effects : Research has demonstrated that indole derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.

Antibacterial Activity

The compound was subjected to antibacterial screening against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition Studies

Inhibition studies revealed the following IC50 values for AChE and urease:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

These values indicate the compound's potential as a therapeutic agent targeting these enzymes.

Case Studies

  • Anticancer Potential : A study focused on the antiproliferative effects of indole derivatives, including the target compound, showed significant inhibition of cancer cell lines, suggesting its utility in cancer therapy.
    "Compounds bearing the indole nucleus have demonstrated promising anticancer activity through various pathways including apoptosis induction."
  • Neuroprotective Effects : Research indicated that similar piperidine derivatives could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
    "Piperidine-based compounds have shown efficacy in models of Alzheimer's disease by inhibiting AChE."

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